molecular formula C21H20N4O4S B2660972 (Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 897477-83-7

(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2660972
CAS No.: 897477-83-7
M. Wt: 424.48
InChI Key: DAABDPIOGSDEEP-YFHOEESVSA-N
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Description

(Z)-1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic chemical compound designed for advanced pharmacological and chemical research. It features a hybrid structure incorporating two pharmacologically significant moieties: a 4-methoxybenzothiazole unit and a 4-nitrophenyl group, linked through a piperazine-prop-en-one backbone. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively documented for its versatile biological activities. Scientific reviews highlight that benzothiazole derivatives possess a broad spectrum of potent biological properties, notably demonstrating significant anticancer activity against a multitude of cancer cell lines, including mammary, ovarian, colon, and lung cancer subpanels . The specific presence of the 4-methoxybenzo[d]thiazol-2-yl group is a key structural feature found in other research compounds . The second key component, the 4-nitrophenyl group, is a common structural element in bioactive molecules and high-value chemical intermediates, as evidenced by its use in potent and selective potassium channel activators . The (Z)-configured propenone linker (chalcone moiety) is a well-known chemical bridge that can confer specific stereochemical and electronic properties, potentially influencing biological target interactions. This combination of structural features makes this compound a compelling candidate for research in drug discovery and development. Potential applications include investigating new anticancer agents, exploring structure-activity relationships (SAR) of hybrid heterocyclic compounds, and studying the mechanism of action of novel small molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(Z)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-17-3-2-4-18-20(17)22-21(30-18)24-13-11-23(12-14-24)19(26)10-7-15-5-8-16(9-6-15)25(27)28/h2-10H,11-14H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAABDPIOGSDEEP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, along with related derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives and piperazine. Key steps in the synthesis include:

  • Formation of the Benzothiazole Ring : Utilizing 4-methoxybenzothiazole as a precursor.
  • Piperazine Substitution : Introducing piperazine moieties to enhance biological activity.
  • Final Coupling Reaction : The final product is obtained through a condensation reaction involving nitrophenyl derivatives.

Anticancer Activity

Several studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been reported to induce apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity:

CompoundIC50 (μM)Cancer Cell Line
Compound A5.0MCF-7
Compound B3.5HeLa
(Z)-1...4.2A549

This data suggests that the presence of the benzothiazole and piperazine moieties contributes to the observed anticancer activity.

Antimicrobial Activity

Research has shown that similar compounds possess antimicrobial properties against various pathogens. For example, studies have indicated that derivatives with the benzothiazole structure can inhibit bacterial growth:

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity is thought to arise from disruption of bacterial cell membranes.

Case Studies

A notable study evaluated a series of benzothiazole-piperazine derivatives for their anticancer effects on various human cancer cell lines. The study highlighted:

  • Compound X : Showed significant inhibition of tumor growth in xenograft models.
  • Compound Y : Induced apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of α,β-unsaturated ketones with heterocyclic substituents.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Effects Pharmacological Notes
(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one Benzo[d]thiazole, piperazine, nitro group Methoxy group enhances electron density; nitro group stabilizes the enone system via resonance Potential kinase inhibition due to nitro group’s electron-withdrawing properties
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Fluorophenyl groups, triazole ring Fluorine atoms increase lipophilicity and metabolic stability; triazole enhances hydrogen-bonding capacity Antifungal activity reported against Candida spp. via ergosterol biosynthesis disruption
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazine-triazolone hybrid, dichlorophenyl group Chlorine substituents enhance electrophilicity; triazolone moiety may modulate solubility Investigated for antiparasitic activity, particularly against Plasmodium falciparum

Key Findings

Electronic Effects: The nitro group in the target compound confers stronger electron-withdrawing effects compared to fluorine or chlorine substituents in analogs. This may enhance its reactivity in nucleophilic addition reactions or interactions with electron-rich biological targets .

Piperazine-linked triazolones () demonstrate antiparasitic activity, highlighting the importance of the piperazine scaffold in diverse pharmacological applications .

Synthetic Challenges: The Z-configuration in the enone system requires precise stereochemical control during synthesis, unlike fluorine- or chlorine-substituted analogs where stereochemistry is less critical .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?

  • Answer: Synthesis typically involves multi-step reactions, including condensation of the benzothiazole-piperazine moiety with the nitro-substituted propenone derivative. Key parameters include:

  • Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Answer: A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of the propenone group) and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • HPLC : Purity assessment (>98%) and stability monitoring under varying pH/temperature conditions .

Q. What preliminary biological activities are associated with this compound, and how are they assessed?

  • Answer: Initial screens focus on:

  • Anticancer activity : Cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ values reported in μM range), with mechanistic studies (apoptosis via caspase-3 activation) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer: SAR strategies include:

  • Substituent variation : Modifying the methoxy group on the benzothiazole or nitro group on the phenyl ring to alter electron density and steric effects .
  • Stereochemical probes : Synthesizing (E)-isomers or chiral analogs to evaluate configuration-dependent activity .
  • Pharmacophore modeling : Computational tools (e.g., molecular docking) predict interactions with targets like EGFR or tubulin .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Answer: Discrepancies arise from assay conditions or cell line heterogeneity. Mitigation approaches:

  • Standardized protocols : Use clinically relevant cell lines (e.g., HepG2, MCF-7) with controlled passage numbers .
  • Dose-response validation : Repeat assays with independent replicates and orthogonal methods (e.g., ATP-based viability assays) .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is ideal:

  • Crystallization : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
  • Data collection : High-resolution (<1.0 Å) datasets at synchrotron facilities improve accuracy .
  • Validation : R-factor analysis and electron density maps confirm bond lengths/angles .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Answer: Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for degradation products (e.g., hydrolysis of the enone group) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under ICH Q1B guidelines .

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